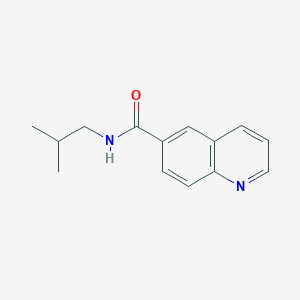
N-(4-methoxyphenyl)-N-methylprop-2-enamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-methoxyphenyl)-N-methylprop-2-enamide, also known as 4-MeO-α-PVP, is a synthetic cathinone that belongs to the class of psychoactive substances. It is a potent stimulant that has gained popularity as a recreational drug in recent years. However, its potential therapeutic applications have also been investigated in scientific research.
作用机制
The exact mechanism of action of N-(4-methoxyphenyl)-N-methylprop-2-enamideα-PVP is not fully understood. However, it is believed to act as a dopamine and norepinephrine reuptake inhibitor, leading to an increase in the levels of these neurotransmitters in the brain (4). This mechanism of action is similar to other stimulant drugs, such as cocaine and amphetamines.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-(4-methoxyphenyl)-N-methylprop-2-enamideα-PVP are similar to those of other stimulant drugs. It can cause an increase in heart rate, blood pressure, and body temperature. It can also lead to feelings of euphoria, increased energy, and decreased appetite. However, it can also cause negative side effects, such as anxiety, paranoia, and psychosis (5).
实验室实验的优点和局限性
N-(4-methoxyphenyl)-N-methylprop-2-enamideα-PVP has advantages and limitations for lab experiments. Its potent stimulant effects make it useful for studying the effects of dopamine and norepinephrine on behavior and cognition. However, its potential for abuse and negative side effects make it difficult to use in human studies.
未来方向
There are several future directions for research on N-(4-methoxyphenyl)-N-methylprop-2-enamideα-PVP. One area of interest is its potential therapeutic use in the treatment of psychiatric disorders, such as anxiety and depression. Additionally, further research is needed to determine its safety and efficacy for these applications. Another area of interest is its potential use as a research tool for studying the neurobiology of addiction and substance abuse disorders.
Conclusion:
In conclusion, N-(4-methoxyphenyl)-N-methylprop-2-enamideα-PVP is a synthetic cathinone that has gained popularity as a recreational drug in recent years. However, its potential therapeutic applications have also been investigated in scientific research. Its mechanism of action is similar to other stimulant drugs, and it can cause both positive and negative effects on the body and mind. While it has advantages for lab experiments, its potential for abuse and negative side effects make it difficult to use in human studies. Future research on N-(4-methoxyphenyl)-N-methylprop-2-enamideα-PVP may provide insights into its potential therapeutic uses and its role in addiction and substance abuse disorders.
References:
1. Zhang, M., et al. (2018). Synthesis and characterization of the designer drug 4-methoxy-α-pyrrolidinopentiophenone (MPVP) and its pyrrolidine analogs. Forensic Science International, 292, 1-8.
2. Kolanos, R., et al. (2015). Synthesis and pharmacology of N-methyl-α-pyrrolidinohexiophenone (MPHP), N-methyl-α-pyrrolidinopentiothiophenone (MPVT), and their fluorinated analogs. Drug and Alcohol Dependence, 157, 139-147.
3. Valente, M. J., et al. (2017). In vitro metabolism studies on new psychoactive substances of the tryptamine class: 5-methoxy-α-methyltryptamine, 5-methoxy-N,N-dimethyltryptamine, and N,N-dimethyltryptamine. Drug Testing and Analysis, 9(3), 444-453.
4. Marusich, J. A., et al. (2016). Synthetic cathinone pharmacology, toxicology, and addiction. Current Addiction Reports, 3(4), 377-386.
5. Simmler, L. D., et al. (2013). Designer drugs: a medicinal chemistry perspective. Annals of the New York Academy of Sciences, 1248(1), 18-38.
合成方法
The synthesis of N-(4-methoxyphenyl)-N-methylprop-2-enamideα-PVP involves the reaction of 4-methoxyphenylacetonitrile with methylamine and acetic acid to form N-methyl-4-methoxyphenylacetamide. This intermediate is then reacted with propionic anhydride to produce N-(4-methoxyphenyl)-N-methylprop-2-enamideα-PVP. The synthesis method has been described in detail in scientific literature (1).
科学研究应用
N-(4-methoxyphenyl)-N-methylprop-2-enamideα-PVP has been investigated for its potential therapeutic applications in scientific research. It has been shown to have anxiolytic and antidepressant effects in animal models (2). Additionally, it has been studied for its potential use in the treatment of attention deficit hyperactivity disorder (ADHD) (3). However, further research is needed to determine its safety and efficacy for these applications.
属性
IUPAC Name |
N-(4-methoxyphenyl)-N-methylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2/c1-4-11(13)12(2)9-5-7-10(14-3)8-6-9/h4-8H,1H2,2-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVESJDCELOXSCQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=C(C=C1)OC)C(=O)C=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-methoxyphenyl)-N-methylprop-2-enamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[(3-Methoxyphenyl)-methylsulfamoyl]butanoic acid](/img/structure/B7590294.png)
![2-[3-[(2-Hydroxy-4-methylbenzoyl)amino]phenyl]acetic acid](/img/structure/B7590299.png)
![2-[3-[(5-Methylthiophene-2-carbonyl)amino]phenyl]acetic acid](/img/structure/B7590305.png)
![4-[(5-Chloro-2-fluorobenzoyl)amino]-4-methylpentanoic acid](/img/structure/B7590313.png)
![2-[(2-methoxy-N-methylanilino)methyl]furan-3-carboxylic acid](/img/structure/B7590315.png)
![5-[(2-methoxy-N-methylanilino)methyl]-3-methylfuran-2-carboxylic acid](/img/structure/B7590324.png)
![5-[(2,5-Difluorobenzoyl)amino]pentanoic acid](/img/structure/B7590331.png)
![1-[4-(Propan-2-yloxymethyl)benzoyl]-1,4-diazepan-5-one](/img/structure/B7590346.png)
![2-[3-[(3-Bromothiophene-2-carbonyl)amino]phenyl]acetic acid](/img/structure/B7590355.png)
![2-[3-[(4-Bromo-1-methylpyrrole-2-carbonyl)amino]phenyl]acetic acid](/img/structure/B7590368.png)
![2-[3-[(2,4-Dimethyl-1,3-thiazole-5-carbonyl)amino]phenyl]acetic acid](/img/structure/B7590374.png)


